molecular formula C8H6ClNOS B2687347 2-Chloro-1-isothiocyanato-4-methoxybenzene CAS No. 1173984-28-5

2-Chloro-1-isothiocyanato-4-methoxybenzene

Cat. No. B2687347
CAS RN: 1173984-28-5
M. Wt: 199.65
InChI Key: JARPSKRYFXYQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 2-Chloro-1-isothiocyanato-4-methoxybenzene is C8H6ClNOS . The InChI code is 1S/C8H6ClNOS/c1-11-6-2-3-8(10-5-12)7(9)4-6/h2-4H,1H3 . The molecular weight is 199.66 .


Physical And Chemical Properties Analysis

The density of 2-Chloro-1-isothiocyanato-4-methoxybenzene is 1.2±0.1 g/cm3 . The boiling point is 315.9±32.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.5±3.0 kJ/mol . The flash point is 144.8±25.1 °C . The index of refraction is 1.573 . The molar refractivity is 53.0±0.5 cm3 .

Mechanism of Action

Phenyl isothiocyanate is a good electrophilic reagent due to the fact that the electrons of the group (N=C=S) could be spread over the benzene, and it is highly reactive with various amines .

Safety and Hazards

The safety information and MSDS for 2-Chloro-1-isothiocyanato-4-methoxybenzene can be found at the provided link .

Future Directions

2-Chloro-1-isothiocyanato-4-methoxybenzene has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. It has the potential to realize the industrial production of some complicated isothiocyanates .

properties

IUPAC Name

2-chloro-1-isothiocyanato-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c1-11-6-2-3-8(10-5-12)7(9)4-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARPSKRYFXYQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=C=S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-chloro-4-methoxyaniline (7.90 g, 50.1 mmol) in saturated aqueous sodium hydrogen carbonate (40 mL) and tetrahydrofuran (40 mL) was added thiophosgene (4.99 mL, 65.1 mmol) at room temperature. After 30 min, the reaction mixture was extracted with ethyl acetate, washed with aqueous sodium hydrogen carbonate and brine, dried over sodium sulfate, filtrated, and concentrated in vacuo. The resulting solid was washed with n-hexane to give the title compound as a pale red solid (6.85 g, 34.3 mmol, 68%).
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
4.99 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
68%

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